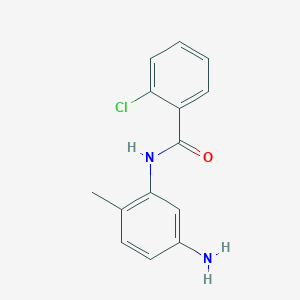

N-(5-amino-2-methylphenyl)-2-chlorobenzamide

Description

N-(5-Amino-2-methylphenyl)-2-chlorobenzamide is a substituted benzamide derivative characterized by a 2-chlorobenzoyl group attached to a 5-amino-2-methylaniline moiety. Its structure features two key substituents: a chlorine atom at the ortho position of the benzamide ring and an amino group at the para position of the aniline ring, which may influence its electronic, steric, and intermolecular interaction properties.

Synthesis of such compounds typically involves coupling substituted anilines with chlorobenzoic acid derivatives using thionyl chloride (SOCl₂) as an activating agent, followed by purification via crystallization or chromatography .

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEYRMYSVPHKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-amino-2-methylphenyl)-2-chlorobenzamide is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Amino Group : Located at the 5-position of the phenyl ring.

- Methyl Group : Present at the 2-position of the phenyl ring.

- Chlorobenzamide Moiety : Contributing to its biological interactions.

This combination of functional groups allows for specific interactions with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial growth, leading to cell death. This suggests that this compound may exhibit antimicrobial properties by disrupting essential biochemical pathways in pathogens.

- Antioxidant Activity : The compound is hypothesized to neutralize free radicals, which may contribute to its protective effects against oxidative stress.

- Interaction with Biological Macromolecules : The amino group can form hydrogen bonds with proteins, while the chlorobenzamide moiety can interact with hydrophobic regions, modulating enzyme and receptor activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism likely involves the inhibition of key enzymes necessary for microbial survival.

Antitumor Activity

The compound has been evaluated for its antitumor potential, showing selective activity against several cancer cell lines, including breast cancer. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through multiple pathways .

Case Studies

- Antitumor Efficacy : A study highlighted the compound's effectiveness against breast cancer cell lines, where it exhibited potent cytotoxicity compared to standard chemotherapeutics. The results indicated a promising lead for further development in cancer therapy.

- Antimicrobial Testing : In a comparative study with other benzamide derivatives, this compound showed superior activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in clinical applications.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for assessing its therapeutic viability:

- Absorption and Distribution : Similar compounds are known to be well absorbed and distributed throughout the body.

- Metabolism : Primarily metabolized in the liver, with possible formation of active metabolites that may contribute to its biological effects.

- Excretion : Predominantly excreted via renal pathways, necessitating consideration of renal function in therapeutic contexts.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-amino-2-methylphenyl)-4-chlorobenzamide | Amino and chlorobenzamide groups | Antimicrobial, Antitumor |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Pyridyl and pyrimidine moieties | Antitumor |

| Benzamide Riboside | Benzamide structure | Inhibits dihydrofolate reductase |

This table illustrates that while all compounds share a benzamide core, their distinct functional groups influence their biological activities significantly.

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent Effects: Chlorine atoms increase electron-withdrawing effects, shortening C(S)-C(O) bonds. Amino groups enhance solubility and bioactivity via hydrogen bonding.

Structural Rigidity : Trans amide conformations dominate in crystalline states, promoting stability.

Exceptions : Crystal field effects can override substituent trends, as seen in trichloroacetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.